molecular formula C13H18N2 B1487594 1-Cyclopropyl-3-phenylpiperazine CAS No. 1248907-49-4

1-Cyclopropyl-3-phenylpiperazine

Cat. No.: B1487594
CAS No.: 1248907-49-4
M. Wt: 202.3 g/mol
InChI Key: NKJDZNKWCJHXAN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylpiperazine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol

Mechanism of Action

Target of Action

1-Cyclopropyl-3-phenylpiperazine is a chemical compound that belongs to the family of piperazine derivatives

Mode of Action

. This means they can either enhance or inhibit the activity of these receptors, leading to various physiological effects.

Biochemical Pathways

. These pathways are involved in the transmission of signals in the nervous system and the perception of pain, respectively.

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-3-phenylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with dopamine receptors, specifically the D2 and D3 subtypes, acting as a partial agonist or antagonist . This interaction influences the release and uptake of dopamine, thereby affecting various neurological processes. Additionally, this compound has been shown to interact with other biomolecules such as serotonin receptors, further highlighting its role in neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin . This compound can alter gene expression related to neurotransmitter synthesis and release, thereby modulating cellular metabolism. In neuronal cells, this compound can impact synaptic plasticity and neurogenesis, contributing to its potential therapeutic applications in neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dopamine and serotonin receptors . By acting as a partial agonist or antagonist, it modulates the activity of these receptors, leading to changes in intracellular signaling cascades. This modulation can result in the inhibition or activation of specific enzymes, ultimately affecting gene expression and protein synthesis . The compound’s ability to cross the blood-brain barrier further enhances its efficacy in targeting central nervous system disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, particularly in neuronal cells. These changes include alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce adverse effects such as motor impairment and neurotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of dopamine and serotonin. This interaction can influence metabolic flux and alter metabolite levels, thereby affecting overall neurotransmitter balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as the dopamine transporter, facilitating its uptake into neuronal cells . Additionally, binding proteins may play a role in its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments such as synaptic vesicles through targeting signals . Post-translational modifications may also influence its localization, further modulating its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-phenylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with phenylpiperazine under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-phenylpiperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines.

Scientific Research Applications

1-Cyclopropyl-3-phenylpiperazine has several scientific research applications, including:

  • Chemistry: It is used as a reagent in the synthesis of urea and amide derivatives.

  • Biology: The compound is studied for its potential effects on neurotransmission and receptor binding.

  • Medicine: It is investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

  • Industry: It is used in the development of new chemical entities and pharmaceuticals.

Comparison with Similar Compounds

1-Cyclopropyl-3-phenylpiperazine is compared with other similar compounds, such as:

  • 3-Phenylpiperazine: This compound lacks the cyclopropyl group and has different pharmacological properties.

  • 1-Cyclopropylpiperazine: This compound lacks the phenyl group and exhibits different biological activities.

Uniqueness: The presence of both the cyclopropyl and phenyl groups in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

1-cyclopropyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJDZNKWCJHXAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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